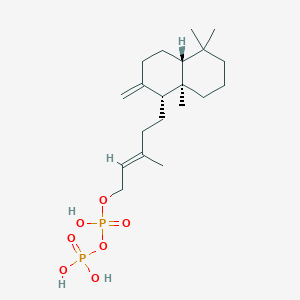

ent-Copalyl diphosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21738-30-7 |

|---|---|

Molecular Formula |

C20H36O7P2 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m1/s1 |

InChI Key |

JCAIWDXKLCEQEO-PGHZQYBFSA-N |

SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Isomeric SMILES |

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |

Canonical SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Synonyms |

9,10-syn-copalyl diphosphate 9,10-syn-CPP 9betaH-labda-9(17),13-dien-15-ol diphosphate ester copalyl pyrophosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture and Catalytic Choreography of ent-Copalyl Diphosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate synthase (CPS) is a pivotal enzyme in the biosynthesis of a vast array of diterpenoids, including the gibberellin plant hormones. As a member of the terpene cyclase family, CPS catalyzes the intricate cyclization of the linear precursor geranylgeranyl diphosphate (GGPP) into the bicyclic intermediate, this compound (ent-CPP). This reaction is a committed step in gibberellin biosynthesis and a branch point for the production of numerous specialized diterpenoids with diverse biological activities.[1][2] This guide provides an in-depth technical overview of the structure and mechanism of CPS, with a focus on quantitative data, experimental protocols, and visual representations of key processes to support research and development efforts in this field.

I. Structural Organization: A Modular Three-Domain Architecture

This compound synthase exhibits a characteristic modular structure composed of three distinct α-helical domains: α, β, and γ.[3] This αβγ architecture is a hallmark of many plant diterpene cyclases. The active site of CPS is located at the interface of the β and γ domains, a key feature that distinguishes it from some other terpene cyclases where the active site resides solely within the α domain.[3] The α domain in plant CPS is considered a nonfunctional vestige of a class I cyclase, lacking the necessary motifs for catalysis.[4] In contrast, bacterial CPS enzymes typically consist of only the catalytic βγ domains.[5]

The active site is a deep cavity shaped to bind the flexible GGPP substrate and orchestrate its complex cyclization cascade. Key structural motifs, including the highly conserved DxDD signature, are positioned within this pocket to participate directly in catalysis.[2][6]

Quantitative Structural Data

The three-dimensional structures of CPS from various organisms have been elucidated by X-ray crystallography, providing high-resolution insights into the enzyme's architecture.

| Organism | PDB ID | Resolution (Å) | Ligands | Reference |

| Arabidopsis thaliana | 3PYA | 2.25 | (S)-15-aza-14,15-dihydrogeranylgeranyl thiolodiphosphate | [3] |

| Arabidopsis thaliana | 3PYB | 2.75 | 13-aza-13,14-dihydrocopalyl diphosphate | [3] |

| Arabidopsis thaliana | Not specified | 1.55 | (S)-15-aza-14,15-dihydrogeranylgeranyl thiolodiphosphate | [7] |

| Streptomyces platensis CB00739 (PtmT2) | Not specified | 1.80 | None | [5] |

II. The Catalytic Mechanism: A Protonation-Initiated Cascade

The conversion of GGPP to ent-CPP by CPS is a class II cyclization reaction, initiated by the protonation of the terminal double bond of the substrate.[2] This process can be broken down into several key steps:

-

Substrate Binding: Geranylgeranyl diphosphate (GGPP) enters the active site.

-

Protonation: The catalytic acid, a conserved aspartate residue within the DxDD motif (e.g., D379 in Arabidopsis thaliana CPS), protonates the C14-C15 double bond of GGPP.[7][8] This generates a tertiary carbocation at C14.

-

First Cyclization: The C9-C10 double bond attacks the C14 carbocation, forming the first ring (A ring) and a new carbocation at C10.

-

Second Cyclization: The C5-C6 double bond attacks the C10 carbocation, forming the second ring (B ring) and generating a bicyclic carbocation intermediate.

-

Deprotonation: A catalytic base, proposed to be a water molecule activated by a conserved histidine-asparagine dyad, abstracts a proton from C8 to neutralize the carbocation and form the final product, this compound.[2]

Key Catalytic Residues and Their Roles

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the active site of CPS.

| Residue (in A. thaliana CPS) | Proposed Role | Effect of Mutation | Reference |

| D379 (in DxDD motif) | Catalytic acid, protonates the substrate | Loss of function | [8] |

| H263 | Part of the catalytic base dyad, activates a water molecule | Alters product profile, can lead to hydroxylated products | [2] |

| N322 | Part of the catalytic base dyad, positions the catalytic water | Alters product profile, can lead to hydroxylated products | [2] |

| N425 | Hydrogen bonds to the catalytic acid (D379), orienting it for catalysis | Reduced activity | [7] |

| T421 | Hydrogen bonds to D379 via a water molecule, aiding in its orientation | Reduced activity | [7] |

| R340 | Part of a "proton wire" that may facilitate proton transfer | Reduced activity | [7] |

| D503 | Part of a "proton wire" that may facilitate proton transfer | Reduced activity | [7] |

| E211 | Proposed to be a ligand for the Mg²⁺ cofactor | Not explicitly stated, but implicated in optimal activity | [7] |

III. Enzyme Kinetics and Inhibition

The catalytic efficiency of CPS can be described by Michaelis-Menten kinetics. Kinetic parameters provide valuable quantitative measures of enzyme performance and substrate affinity.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Arabidopsis thaliana CPS | GGPP | 2.9 | Not reported | [9] |

| Streptomyces sp. strain KO-3988 CPS | GGPP | 13.7 | 0.033 | [10] |

| Rice (Oryza sativa) OsCPS1 | GGPP | Not specified | Not specified | [3] |

It is noteworthy that CPS from Arabidopsis thaliana exhibits substrate inhibition by its substrate, GGPP, and this inhibition is synergistic with the presence of Mg²⁺ ions.[11] This suggests a potential feed-forward inhibition mechanism that could regulate the metabolic flux towards gibberellins.[11]

IV. Experimental Protocols

A. Recombinant Expression and Purification of this compound Synthase

A common method for obtaining purified CPS for structural and functional studies involves heterologous expression in Escherichia coli.

-

Gene Cloning: The full-length cDNA of the CPS gene is cloned into an expression vector, such as pET-28a(+), often with an N-terminal His₆-tag to facilitate purification.[6]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[5]

-

Cell Culture and Induction:

-

An overnight starter culture is used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.[5][6]

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5][6]

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.25 mM.[5][6]

-

The culture is then incubated at a lower temperature, typically 18-20°C, for an extended period (e.g., 20 hours or overnight) to enhance the yield of soluble protein.[5][6]

-

-

Cell Lysis and Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cell disruption is achieved by sonication or other mechanical methods.

-

The soluble fraction containing the recombinant protein is separated from cell debris by centrifugation.

-

The His₆-tagged CPS is purified from the soluble lysate using immobilized metal affinity chromatography (IMAC).

-

Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

-

B. In Vitro Enzyme Activity Assay

The catalytic activity of purified CPS can be determined by measuring the formation of ent-CPP from GGPP.

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., HEPES), MgCl₂, dithiothreitol (DTT), the purified CPS enzyme, and the substrate GGPP.[3]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.[3]

-

Reaction Termination: The reaction is stopped by the addition of a chelating agent such as EDTA.[3]

-

Product Analysis: The reaction products are analyzed by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after dephosphorylation of the product.[3]

C. X-ray Crystallography

Determining the three-dimensional structure of CPS is crucial for understanding its function.

-

Crystallization: Purified CPS is concentrated and subjected to crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion. A variety of crystallization conditions are tested to identify those that yield well-ordered crystals.

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed, and the structure is solved using methods such as molecular replacement or experimental phasing.

-

The initial model is refined against the experimental data to produce a final, high-resolution structure.

-

V. Conclusion and Future Directions

The study of this compound synthase has provided profound insights into the mechanisms of terpene biosynthesis. The modular domain structure and the intricate catalytic mechanism, involving a protonation-initiated cyclization cascade, highlight the elegance of enzymatic catalysis. The availability of high-resolution structures and detailed kinetic data provides a solid foundation for further research.

Future investigations could focus on several key areas:

-

Enzyme Engineering: The detailed structural and mechanistic understanding of CPS can be leveraged for protein engineering efforts to create novel biocatalysts for the synthesis of high-value diterpenoids.

-

Inhibitor Design: As a key enzyme in gibberellin biosynthesis, CPS is a potential target for the development of plant growth regulators. Structure-based drug design could be employed to develop potent and specific inhibitors.

-

Understanding Substrate Specificity and Product Diversity: Further studies are needed to fully elucidate the structural determinants of substrate specificity and the factors that control the stereochemical outcome of the cyclization reaction, leading to the vast diversity of diterpenoid structures in nature.

This technical guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of this compound synthase, a truly remarkable molecular machine.

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. Mechanistic analysis of the this compound synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening of this compound synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1.55Å-resolution structure of this compound synthase and exploration of general acid function by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computer-Aided Saturation Mutagenesis of Arabidopsis thaliana this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. academic.oup.com [academic.oup.com]

ent-Copalyl Diphosphate: A Pivotal Precursor in Phytoalexin Biosynthesis for Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate (ent-CPP) is a bicyclic diterpenoid intermediate that serves as a critical branch-point in plant metabolism. It is the precursor to the gibberellin family of phytohormones, which are essential regulators of plant growth and development.[1][2] Beyond this primary metabolic role, ent-CPP is also a key substrate for the biosynthesis of a diverse array of phytoalexins, which are antimicrobial secondary metabolites that play a crucial role in plant defense against pathogens.[3][4] This guide provides a comprehensive technical overview of the biosynthesis of ent-CPP, its conversion into various phytoalexins, the signaling pathways that regulate these processes, and detailed experimental protocols for their study.

Biosynthesis of this compound

The biosynthesis of ent-CPP is initiated from the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (GGPP).[5] The cyclization of GGPP to ent-CPP is catalyzed by the enzyme this compound synthase (CPS).[4][6][7] This reaction is a class II terpene cyclization, characterized by a protonation-initiated mechanism.[2]

In many plants, including rice (Oryza sativa), multiple isoforms of CPS exist, each with distinct physiological roles. For instance, rice possesses at least two ent-CPS enzymes: OsCPS1, which is primarily involved in gibberellin biosynthesis, and OsCPS2, which is dedicated to phytoalexin production.[3] This separation of metabolic pathways allows for the independent regulation of plant growth and defense responses.

Signaling Pathways Regulating ent-CPP-Derived Phytoalexin Biosynthesis

The production of phytoalexins from ent-CPP is tightly regulated by a complex network of signaling pathways that are activated in response to pathogen attack or elicitor recognition. Key signaling molecules and pathways include:

-

Jasmonate (JA) and Ethylene (ET) Signaling: Both JA and ET are crucial phytohormones in plant defense. They often act synergistically to induce the expression of phytoalexin biosynthetic genes.[8][9][10][11][12]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are highly conserved signaling modules that transduce extracellular stimuli into intracellular responses. In the context of plant defense, MAPK cascades, such as the OsMKK4-OsMPK3/OsMPK6 pathway in rice, are activated upon pathogen recognition and lead to the transcriptional activation of phytoalexin biosynthetic genes.[13][14][15][16][17]

-

WRKY Transcription Factors: WRKY transcription factors are a large family of plant-specific regulatory proteins that play a central role in various stress responses. Specific WRKY proteins, such as WRKY33 in Arabidopsis and other homologs in various plant species, act as downstream targets of MAPK signaling and directly bind to the promoters of phytoalexin biosynthetic genes to activate their transcription.[1][18][19][20][21]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes PAMPs [label="Pathogen-Associated\nMolecular Patterns (PAMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elicitors [label="Elicitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Pattern Recognition\nReceptors (PRRs)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Cascade [label="MAPK Cascade\n(e.g., OsMKK4-OsMPK3/OsMPK6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_ET [label="Jasmonate (JA) &\nEthylene (ET) Signaling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WRKY_TFs [label="WRKY Transcription\nFactors (e.g., WRKY33)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Upregulation of\nPhytoalexin Biosynthetic Genes", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Phytoalexin_Biosynthesis [label="Phytoalexin Biosynthesis", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PAMPs -> Receptor [label="Recognition"]; Elicitors -> Receptor [label="Recognition"]; Receptor -> MAPK_Cascade [label="Activation"]; Receptor -> JA_ET [label="Induction"]; MAPK_Cascade -> WRKY_TFs [label="Phosphorylation &\nActivation"]; JA_ET -> WRKY_TFs [label="Synergistic\nActivation"]; WRKY_TFs -> Gene_Expression [label="Transcriptional\nActivation"]; Gene_Expression -> Phytoalexin_Biosynthesis [label="Enzyme Production"]; } caption { label = "Signaling cascade for phytoalexin biosynthesis."; fontsize = 10; fontname = "Arial"; }

Major Classes of ent-CPP-Derived Phytoalexins in Rice

Rice is a model system for studying ent-CPP-derived phytoalexins. The major classes include:

-

Momilactones: These are diterpenoid lactones with potent antimicrobial and allelopathic activities. Momilactone A and B are the most well-characterized members of this family.[22][23]

-

Oryzalexins: This is a group of structurally related diterpenoids with antifungal properties. Several oryzalexins (A-F and S) have been identified.[24]

-

Phytocassanes: These are complex diterpenoids with a distinctive cassane skeleton that exhibit strong antifungal activity against the rice blast fungus, Magnaporthe oryzae.[22][25][26][27]

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#FBBC05", fontcolor="#202124"]; entCPP [label="this compound (ent-CPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Momilactones [label="Momilactones\n(e.g., Momilactone A, B)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oryzalexins [label="Oryzalexins\n(e.g., Oryzalexin A-F, S)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phytocassanes [label="Phytocassanes\n(e.g., Phytocassane A-E)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; entKaurene [label="ent-Kaurene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gibberellins [label="Gibberellins", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GGPP -> entCPP [label="ent-CPS"]; entCPP -> Momilactones [label="Diterpene Synthases"]; entCPP -> Oryzalexins [label="Diterpene Synthases"]; entCPP -> Phytocassanes [label="Diterpene Synthases"]; entCPP -> entKaurene [label="ent-Kaurene Synthase"]; entKaurene -> Gibberellins [label="Multiple Steps"]; } caption { label = "Biosynthetic pathways from ent-CPP."; fontsize = 10; fontname = "Arial"; }

Quantitative Data on Phytoalexin Production

The accumulation of ent-CPP-derived phytoalexins is a dynamic process that varies depending on the plant species, the elicitor, and the time after induction. The following tables summarize some of the reported quantitative data on the production of major rice phytoalexins.

Table 1: Momilactone Accumulation in Rice in Response to Elicitors

| Elicitor | Rice Material | Momilactone A (µg/g fresh weight) | Momilactone B (µg/g fresh weight) | Reference |

| UV irradiation | Rice leaves (cv. Nipponbare) | ~1.5 | ~0.5 | [23] |

| Chitosan | Rice leaves (cv. Nipponbare) | ~2.0 | ~0.8 | [23] |

| Copper Chloride (CuCl₂) | Rice leaves (cv. Nipponbare) | ~3.5 | ~1.2 | [23][28] |

| Magnaporthe oryzae infection (4 dpi) | Resistant rice line | ~50-100 | ~20-40 | [29] |

| Magnaporthe oryzae infection (4 dpi) | Susceptible rice line | ~10-20 | ~5-10 | [29] |

Table 2: Phytocassane Accumulation in Rice in Response to Elicitors

| Elicitor | Rice Material | Total Phytocassanes (A-E) (µg/g fresh weight) | Reference |

| Cholic Acid (1 mM) | Rice leaves (cv. Nipponbare) | ~60 | [30] |

| Fungal Cerebroside (10 µg/mL) | Rice leaves (cv. Nipponbare) | ~40 | [30] |

| Magnaporthe oryzae infection (4 dpi) | Resistant rice line | ~150-250 | [29] |

| Magnaporthe oryzae infection (4 dpi) | Susceptible rice line | ~30-50 | [29] |

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Synthase (CPS) Activity

This protocol describes the in vitro characterization of CPS enzyme activity.

Materials:

-

Recombinant CPS enzyme, purified

-

Geranylgeranyl diphosphate (GGPP) substrate

-

Assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT

-

Alkaline phosphatase

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up the enzyme reaction in a glass vial by combining the assay buffer, a known concentration of recombinant CPS enzyme, and GGPP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

To dephosphorylate the product for GC-MS analysis, add alkaline phosphatase and incubate further.

-

Extract the dephosphorylated product (ent-copalol) with an equal volume of hexane.

-

Analyze the hexane extract by GC-MS to identify and quantify the ent-copalol produced.

Protocol 2: Extraction and Quantification of Diterpenoid Phytoalexins from Rice Leaves by GC-MS

This protocol outlines the extraction and analysis of diterpenoid phytoalexins from plant tissue.[31][32]

Materials:

-

Rice leaves (treated with elicitor or control)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol or ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Harvest rice leaves and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with the extraction solvent by vortexing and sonication.

-

Centrifuge the mixture to pellet the cell debris and collect the supernatant.

-

Concentrate the supernatant under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a suitable solvent and purify using an SPE cartridge to remove interfering compounds.

-

Elute the phytoalexins from the SPE cartridge and concentrate the eluate.

-

Analyze the purified extract by GC-MS. Identification of phytoalexins is based on their retention times and mass spectra compared to authentic standards. Quantification is achieved by comparing the peak areas to a standard curve.

Protocol 3: Phytoalexin Elicitation in Rice Cell Suspension Cultures

This protocol describes the induction of phytoalexin production in rice cell cultures using elicitors.[33][34]

Materials:

-

Established rice cell suspension culture

-

Elicitor solution (e.g., chitosan, fungal cell wall extract, or cholic acid)

-

Culture medium (e.g., N6 medium)

-

Shaker incubator

Procedure:

-

Subculture the rice cells into fresh medium.

-

Add the elicitor solution to the cell culture at a predetermined concentration. A mock treatment with the solvent used for the elicitor should be used as a control.

-

Incubate the cell cultures on a rotary shaker in the dark.

-

Harvest the cells and the culture medium at different time points after elicitation.

-

Extract the phytoalexins from the cells and the medium separately using the protocol described above (Protocol 2).

-

Analyze the extracts to quantify the accumulation of phytoalexins over time.

Protocol 4: Transient Gene Expression Assay in Rice Protoplasts

This protocol allows for the rapid analysis of promoter activity of phytoalexin biosynthetic genes.[11][13][15][18][19][20][21]

Materials:

-

Young rice seedlings

-

Enzyme solution for protoplast isolation (containing cellulase and macerozyme)

-

W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

-

MMG solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)

-

PEG-calcium transfection buffer (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl₂)

-

Plasmid DNA: a reporter construct containing the promoter of a phytoalexin biosynthetic gene fused to a reporter gene (e.g., luciferase or GFP), and a control plasmid with a constitutively expressed reporter for normalization.

Procedure:

-

Protoplast Isolation:

-

Cut rice seedling shoots into fine strips and incubate in the enzyme solution with gentle shaking.

-

Filter the digest to separate the protoplasts from undigested tissue.

-

Wash the protoplasts with W5 solution and resuspend in MMG solution.

-

-

PEG-mediated Transformation:

-

Mix the isolated protoplasts with the plasmid DNA.

-

Add the PEG-calcium transfection buffer and incubate to facilitate DNA uptake.

-

Wash the protoplasts to remove the PEG solution and resuspend in a suitable incubation buffer.

-

-

Incubation and Reporter Assay:

-

Incubate the transformed protoplasts in the dark for 16-24 hours to allow for gene expression.

-

If studying elicitor effects, the elicitor can be added to the incubation buffer.

-

Harvest the protoplasts and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader or microscope.

-

Normalize the reporter activity of the test promoter to that of the control plasmid to account for variations in transformation efficiency.

-

// Nodes start [label="Start: Hypothesis on Gene Regulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; promoter_cloning [label="Clone Promoter of\nPhytoalexin Biosynthetic Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reporter_construct [label="Create Reporter Construct\n(Promoter::LUC/GFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protoplast_isolation [label="Isolate Rice Protoplasts", fillcolor="#34A853", fontcolor="#FFFFFF"]; transformation [label="PEG-mediated\nProtoplast Transformation", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubate and Treat\nwith Elicitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reporter_assay [label="Measure Reporter Activity\n(Luminescence/Fluorescence)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> promoter_cloning; promoter_cloning -> reporter_construct; reporter_construct -> transformation; protoplast_isolation -> transformation; transformation -> incubation; incubation -> reporter_assay; reporter_assay -> data_analysis; } caption { label = "Workflow for promoter analysis."; fontsize = 10; fontname = "Arial"; }

Conclusion

This compound stands as a crucial metabolic hub, directing carbon flux towards either essential growth-regulating gibberellins or a diverse arsenal of defensive phytoalexins. Understanding the intricate regulation of its biosynthesis and downstream conversion is paramount for developing novel strategies to enhance plant disease resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of ent-CPP and its derivatives in plant biology, with potential applications in agriculture and the development of new pharmaceuticals.

References

- 1. Protoplast isolation and PEG-mediated transformation [protocols.io]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 4. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of this compound synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthase - Wikipedia [en.wikipedia.org]

- 7. EC 5.5.1.13 [iubmb.qmul.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. A polyethylene glycol-mediated protoplast transformation system for production of fertile transgenic rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Inhibition of Elicitor-Induced Phytoalexin Formation in Cotton and Soybean Cells by Citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. academic.oup.com [academic.oup.com]

- 15. Rice Protoplast Isolation and Transfection for Transient Gene Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. e-journal.upr.ac.id [e-journal.upr.ac.id]

- 20. A highly efficient transient protoplast system for analyzing defence gene expression and protein-protein interactions in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. genscript.com [genscript.com]

- 22. Rice Phytoalexins: Half a Century of Amazing Discoveries; Part I: Distribution, Biosynthesis, Chemical Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Possible role of phytocassane, rice phytoalexin, in disease resistance of rice against the blast fungus Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 30. researchgate.net [researchgate.net]

- 31. Rice contains a biosynthetic gene cluster associated with production of the casbane-type diterpenoid phytoalexin ent-10-oxodepressin - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Identification of UV-Induced Diterpenes Including a New Diterpene Phytoalexin, Phytocassane F, from Rice Leaves by Complementary GC/MS and LC/MS Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Differences in the Recognition of Glucan Elicitor Signals between Rice and Soybean: β-Glucan Fragments from the Rice Blast Disease Fungus Pyricularia oryzae That Elicit Phytoalexin Biosynthesis in Suspension-Cultured Rice Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. phytojournal.com [phytojournal.com]

The Expanding World of ent-Copalyl Diphosphate: A Technical Guide to Discovery and Characterization in Novel Organisms

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and characterization of ent-copalyl diphosphate (ent-CPP) in novel organisms. This document provides in-depth methodologies, quantitative data summaries, and visual pathway representations to facilitate further exploration of this key biosynthetic intermediate.

This compound (ent-CPP) is a crucial precursor in the biosynthesis of a vast array of bioactive diterpenoids, including the gibberellin plant hormones. The discovery of the enzymes responsible for its synthesis, this compound synthases (CPS), in an expanding range of organisms beyond plants, such as fungi and bacteria, has opened new avenues for drug discovery and synthetic biology.[1][2][3][4] This guide provides a technical framework for the identification and characterization of ent-CPP and its associated synthases in these novel biological contexts.

Quantitative Data Summary

The enzymatic characterization of ent-CPP synthases is fundamental to understanding their role and potential applications. Key kinetic parameters for ent-CPP synthases from various organisms are summarized below.

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Streptomyces platensis CB00739 | PtmT2 | GGPP | 44 ± 5 | 1.8 ± 0.1 | 4.1 x 104 | [5][6] |

| Arabidopsis thaliana | AtCPS | GGPP | - | 1.8 | - | [5] |

Note: Data for fungal and other bacterial ent-CPP synthases are less commonly reported in terms of specific kinetic constants. Often, characterization is focused on product identification and pathway elucidation.

Core Experimental Protocols

The following section details the essential experimental procedures for the discovery and characterization of ent-CPP synthases in novel organisms.

Protocol 1: Heterologous Expression and Purification of ent-CPP Synthase

This protocol describes the expression of a putative ent-CPP synthase gene in Escherichia coli and subsequent purification of the recombinant protein.

1. Gene Cloning and Expression Vector Construction:

- Amplify the full-length candidate ent-CPP synthase gene from the organism of interest using PCR.

- Clone the amplified gene into a suitable expression vector, such as pET-28a(+) for N-terminal His-tagging, to create the expression plasmid.

2. Protein Expression:

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in Terrific Broth (TB) medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

- Incubate the culture at a lower temperature (e.g., 20°C) for an extended period (e.g., 20 hours) to enhance soluble protein expression.[7]

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris.

- Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

- Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- Verify the purity and size of the protein using SDS-PAGE.

Protocol 2: In Vitro ent-CPP Synthase Enzyme Assay

This protocol outlines the procedure to determine the enzymatic activity of the purified ent-CPP synthase.

1. Reaction Setup:

- Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM MOPS, pH 6.5), MgCl2 (1 mM), and the purified enzyme.[5]

- Initiate the reaction by adding the substrate, geranylgeranyl diphosphate (GGPP).

2. Incubation and Reaction Quenching:

- Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

- Quench the reaction by adding methanol.[5][6]

3. Product Analysis:

- Centrifuge the quenched reaction to pellet any precipitated protein.

- Analyze the supernatant for the presence of the product, ent-CPP, using HPLC or LC-MS.

Protocol 3: Product Identification by GC-MS

For volatile or semi-volatile diterpenes derived from ent-CPP, such as ent-kaurene, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique.

1. Sample Preparation:

- For in vivo analysis in engineered microbes, extract the culture with an organic solvent like ethyl acetate.

- For in vitro assays, the product ent-CPP is not directly analyzable by GC-MS. It must first be dephosphorylated to ent-copalol using an alkaline phosphatase. The resulting alcohol can then be extracted with an organic solvent.

2. GC-MS Analysis:

- Concentrate the organic extract under a stream of nitrogen.

- Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar DB-5 column).

- Use a temperature program to separate the compounds.

- Identify the product by comparing its retention time and mass spectrum with an authentic standard or with published data.

Signaling Pathways and Experimental Workflows

The characterization of a novel ent-CPP synthase is a multi-step process that involves a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry.

Gibberellin Biosynthesis Pathway in Fungi

In many fungi, the biosynthesis of gibberellins from GGPP involves a bifunctional enzyme, CPS/KS, which catalyzes the conversion of GGPP first to ent-CPP and then to ent-kaurene. This is a key difference from the pathway in higher plants where these two steps are typically catalyzed by separate enzymes.[1][3][8][9]

References

- 1. Gibberellin biosynthesis in fungi: genes, enzymes, evolution, and impact on biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gibberellin biosynthesis and metabolism: A convergent route for plants, fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of the this compound Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of this compound synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ent-kaurene synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Cloning of ent-Copalyl Diphosphate Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for identifying, cloning, and characterizing ent-copalyl diphosphate synthase (ent-CPS) genes. This enzyme is a critical component in the biosynthesis of a vast array of diterpenoids, including the gibberellin phytohormones, which are essential for plant growth and development, and various secondary metabolites with potential pharmaceutical applications.[1][2][3] The protocols and data presented herein are synthesized from established research to serve as a guide for professionals in molecular biology, biochemistry, and drug discovery.

Introduction to this compound Synthase

This compound synthase (CPS) is a type II diterpene cyclase that catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) to this compound (ent-CPP).[1][4] This reaction is the committed step in the biosynthesis of gibberellins and other specialized diterpenoids.[5][6] In higher plants, ent-CPS is typically a monofunctional enzyme, while in fungi and mosses, it can be part of a bifunctional protein that also possesses ent-kaurene synthase activity.[1][7] The identification and cloning of ent-CPS genes are pivotal for understanding and engineering diterpenoid metabolic pathways, which can lead to the enhanced production of valuable natural products.[4][8]

The primary structure of ent-CPS proteins features a conserved DXDD motif, which is essential for its catalytic activity.[4][7][9] Site-directed mutagenesis of this motif has been shown to result in a loss of enzyme function.[8][9]

Gene Identification and Cloning Workflow

The general workflow for the identification and cloning of a novel ent-CPS gene involves several key stages, from initial gene discovery to functional validation of the encoded enzyme.

Experimental Protocols

Candidate ent-CPS genes can be identified from transcriptome data of the target organism. For instance, in Andrographis paniculata, full-length transcriptome sequencing was used to find five putative ApCPS genes.[4] Alternatively, a homology-based approach using BLAST searches with known ent-CPS sequences against genomic or transcriptomic databases is a common strategy.[10] Terpene synthase genes are often classified into subfamilies, with ent-CPS belonging to the TPS-c subfamily.[11]

Protocol: PCR Amplification and Plasmid Construction [12][13][14][15]

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.

-

Primer Design: Design forward and reverse primers that anneal to the 5' and 3' ends of the full-length open reading frame of the candidate ent-CPS gene. Incorporate restriction enzyme sites into the primers for subsequent cloning into an expression vector. Add a 6-base pair leader sequence upstream of the restriction site to facilitate efficient digestion.[12][13]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the full-length cDNA.[13]

-

Purification of PCR Product: Purify the PCR product using a PCR purification kit or by excising the corresponding band from an agarose gel.[12][13]

-

Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g., pET-28a(+)) with the chosen restriction enzymes.

-

Ligation: Ligate the digested PCR product into the linearized vector using T4 DNA ligase. A typical vector-to-insert molar ratio is 1:3.[12]

-

Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation. Select for positive colonies on antibiotic-containing media.

-

Sequence Verification: Isolate the recombinant plasmid and verify the sequence of the insert by Sanger sequencing.

Protocol: Protein Expression in E. coli [4][16]

-

Transformation of Expression Host: Transform the sequence-verified plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture: Inoculate a single colony into Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic and grow at 37°C with shaking.[4]

-

Induction of Protein Expression: When the optical density at 600 nm (OD600) reaches 0.6–0.8, induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[4][16]

-

Incubation: Reduce the temperature to 16–20°C and continue to incubate for 16–20 hours to enhance the production of soluble protein.[4][16]

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication on ice.

-

Protein Purification: If using a His-tagged vector like pET-28a(+), purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

Protocol: In Vitro Enzyme Assay

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant ent-CPS enzyme, the substrate geranylgeranyl pyrophosphate (GGPP), and a suitable buffer containing MgCl2.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

-

Product Dephosphorylation: To facilitate analysis by gas chromatography, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to remove the diphosphate group from the ent-CPP product, yielding ent-copalol.

-

Extraction: Extract the dephosphorylated product with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the production of ent-copalol, thereby verifying the function of the cloned ent-CPS gene.[4]

Data Presentation

Quantitative data from functional characterization studies are crucial for comparing the efficiency of different ent-CPS enzymes.

| Enzyme | Source Organism | Expression System | Product | Titer | Reference |

| ApCPS2 | Andrographis paniculata | Saccharomyces cerevisiae | ent-copalol | 35.6 mg/L | [4][8] |

| SmCPSent/SmKS | Salvia miltiorrhiza | Saccharomyces cerevisiae | ent-kaurene | (not specified) | [17] |

| AtCPS/AtKS | Arabidopsis thaliana | Arabidopsis thaliana (overexpression) | ent-kaurene | (increased levels) | [5] |

Signaling Pathway Context: Gibberellin Biosynthesis

ent-CPS catalyzes a crucial early step in the gibberellin (GA) biosynthetic pathway, which is essential for many aspects of plant growth and development.[5][18][19]

This pathway begins in the plastids where GGPP is converted to ent-kaurene by the sequential action of ent-CPS and ent-kaurene synthase (KS).[3][20] Subsequent oxidation steps, catalyzed by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), occur in the endoplasmic reticulum, eventually leading to the production of GA12, the precursor to all other gibberellins.[20]

Conclusion

The identification and cloning of this compound synthase genes are fundamental for both basic research into plant metabolism and for applied biotechnology aimed at producing valuable diterpenoid compounds. The methodologies outlined in this guide, from computational gene discovery to heterologous expression and functional validation, provide a robust framework for researchers in this field. The ability to engineer the expression of these genes opens up possibilities for enhancing the production of pharmaceuticals, nutraceuticals, and other high-value chemicals.

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. "Computational Identification of Terpene Synthase Genes and Their Evolu" by Qidong Jia [trace.tennessee.edu]

- 3. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of this compound synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of AtCPS and AtKS in Arabidopsis Confers Increased ent-Kaurene Production But No Increase in Bioactive Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional characterization of this compound synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Terpene Synthase (TPS) Family Member Identification and Expression Pattern Analysis in Flowers of Dendrobium chrysotoxum [mdpi.com]

- 12. neb.com [neb.com]

- 13. addgene.org [addgene.org]

- 14. goldbio.com [goldbio.com]

- 15. neb-online.de [neb-online.de]

- 16. Mechanistic analysis of the this compound synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional characterization of this compound synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The genes for gibberellin biosynthesis in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Enzymatic Conversion of GGPP to ent-Copalyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP). This crucial reaction is the first committed step in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. The enzyme responsible for this cyclization reaction is this compound synthase (CPS), a class II diterpene cyclase. Understanding the intricacies of this enzymatic process is vital for applications in agriculture, biotechnology, and drug development, particularly in the context of developing plant growth regulators and exploring novel therapeutic agents derived from diterpenoids.

The Core Reaction: From a Linear Precursor to a Bicyclic Intermediate

The enzymatic conversion of the linear C20 isoprenoid precursor, GGPP, to the bicyclic diterpene intermediate, ent-CPP, is a cornerstone of specialized metabolism in plants and some fungi. This reaction is catalyzed by this compound synthase (CPS), also known as ent-kaurene synthase A.[1] The enzyme belongs to the family of isomerases, specifically intramolecular lyases, and is classified under EC 5.5.1.13.[1]

The reaction involves a protonation-initiated cyclization cascade. The process begins with the protonation of the terminal double bond of GGPP, followed by a series of intramolecular additions to form the characteristic bicyclic structure of ent-CPP. This conversion is a critical regulatory point in the gibberellin biosynthetic pathway.[2]

The Enzyme: this compound Synthase (CPS)

This compound synthase is a fascinating enzyme with a modular domain architecture. In higher plants, CPS is typically a monomeric protein.[1] However, in fungi and mosses, it can exist as a bifunctional enzyme with an associated ent-kaurene synthase activity on the same polypeptide chain.[1]

The structure of CPS from Arabidopsis thaliana reveals three α-helical domains: α, β, and γ. The active site for the class II cyclization of GGPP to ent-CPP is located at the interface of the β and γ domains.[3] A key conserved motif, DXDD, is found in the active site and is crucial for catalysis, with the central aspartate residue acting as the catalytic acid.[4][5]

Quantitative Data on this compound Synthase Activity

The catalytic efficiency and optimal functioning of CPS are influenced by several factors, including substrate concentration, pH, temperature, and the presence of divalent metal ions. The following tables summarize key quantitative data for CPS from different organisms.

| Enzyme Source | Km (µM) for GGPP | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |

| Arabidopsis thaliana (rAtCPS) | 0.4 ± 0.1 | 0.09 ± 0.01 | 7.5 - 8.0 | Not specified | Mg2+ | [2] |

| Oryza sativa (OsCPS1) | Not specified | Not specified | ~7.5 | ~30 | Mg2+, Mn2+, Co2+ | [6] |

| Oryza sativa (OsCPS2/OsCyc2) | Not specified | Not specified | ~7.5 | ~30 | Mg2+, Mn2+, Co2+ | [6] |

| Streptomyces platensis (PtmT2) | 1.9 ± 0.3 | 0.021 ± 0.001 | 6.5 | 30 | Mg2+ | [7][8] |

Table 1: Kinetic Parameters and Optimal Conditions for this compound Synthases.

Divalent metal ions, particularly Mg2+, play a significant role in the activity of CPS, although they are not strictly required for the protonation-initiated cyclization mechanism itself.[3][9] It is suggested that the divalent cation is important for substrate binding, potentially by coordinating with the pyrophosphate moiety of GGPP.[3][9]

| Enzyme Source | Divalent Cation | Effect on Activity | Reference |

| Arabidopsis thaliana (rAtCPS) | Mg2+ | Activation; synergistic substrate inhibition with GGPP | [2] |

| Streptomyces platensis (PtmT2) | Mg2+ | Highest activity | [8] |

| Streptomyces platensis (PtmT2) | Mn2+, Co2+, Ni2+ | Lower activity than Mg2+ | [8] |

Table 2: Effect of Divalent Cations on this compound Synthase Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of GGPP to ent-CPP.

Recombinant Expression and Purification of this compound Synthase

This protocol describes the expression of recombinant CPS in Escherichia coli and its subsequent purification.

-

Gene Cloning and Expression Vector Construction: The coding sequence for the CPS gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which often includes an N-terminal His6-tag for affinity purification.

-

Transformation and Culture Growth: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance the production of soluble protein.[10]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 8.0, 500 mM NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol).[7] Lysis is performed by sonication on ice. The cell lysate is then centrifuged to pellet the cell debris.

-

Affinity Chromatography: The supernatant containing the soluble His-tagged CPS is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant CPS is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

His-tag Cleavage (Optional): If required, the His6-tag can be cleaved from the purified protein using a specific protease, such as TEV (Tobacco Etch Virus) protease.[7] A second round of Ni-NTA chromatography is then performed to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography: As a final purification step, the protein can be subjected to size-exclusion chromatography to remove any remaining impurities and to buffer-exchange the protein into a suitable storage buffer.

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol outlines the procedure for measuring the enzymatic activity of purified CPS.

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified CPS enzyme, the substrate GGPP, and a suitable buffer with a specific pH and divalent cation concentration. An example reaction buffer is 50 mM MOPS, pH 6.5, containing 1 mM MgCl2.[7]

-

Enzyme Reaction: The reaction is initiated by the addition of the substrate GGPP to the pre-warmed reaction mixture containing the enzyme. The reaction is incubated at the optimal temperature for the specific CPS being studied (e.g., 30°C) for a defined period.

-

Reaction Termination: The enzymatic reaction is terminated. One method is the addition of a thiol-directed alkylating agent like N-ethylmaleimide (NEM) if the enzyme is sensitive to it. Alternatively, the reaction can be stopped by adding a solvent like methanol.[7]

-

Product Dephosphorylation: For analysis by Gas Chromatography (GC), the pyrophosphate group of the ent-CPP product must be removed. This is achieved by treating the reaction mixture with an alkaline phosphatase.

-

Product Extraction: The dephosphorylated product, ent-copalol, is extracted from the aqueous reaction mixture using an organic solvent such as n-hexane.[10]

-

Product Analysis: The extracted product is then analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

This protocol details the analysis of the enzymatic reaction product, ent-copalol, using GC-MS.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the analysis. A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[10]

-

Injection and Separation: A small volume (e.g., 1 µL) of the extracted sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 280°C).[10] The components of the sample are separated on the column based on their volatility and interaction with the stationary phase. A typical temperature program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[10]

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

-

Identification and Quantification: The identity of the ent-copalol peak is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be performed by integrating the peak area and comparing it to a standard curve generated with known concentrations of the ent-copalol standard. The characteristic m/z for ent-copalol is 290.[10]

Product Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation, the purified product can be analyzed by NMR spectroscopy.

-

Large-Scale Production and Purification: To obtain sufficient material for NMR analysis, a large-scale enzymatic reaction is performed. The ent-CPP product is then purified, often using High-Performance Liquid Chromatography (HPLC).[7][8]

-

NMR Sample Preparation: The purified ent-CPP is dissolved in a suitable deuterated solvent.

-

NMR Data Acquisition: 1H, 13C, and 31P NMR spectra are acquired on a high-field NMR spectrometer.[7][8]

-

Structure Confirmation: The obtained NMR data is compared with published literature values for ent-CPP to confirm its structure and stereochemistry.[7]

Visualizing the Process: Diagrams and Pathways

The following diagrams, generated using the DOT language, illustrate the key aspects of the enzymatic conversion of GGPP to ent-CPP.

Conclusion

The enzymatic conversion of GGPP to ent-CPP by this compound synthase is a pivotal reaction in the biosynthesis of gibberellins and other diterpenoids. A thorough understanding of the enzyme's structure, mechanism, and kinetics, coupled with robust experimental protocols, is essential for researchers in plant biology, biochemistry, and drug discovery. This technical guide provides a solid foundation of knowledge and practical methodologies to facilitate further investigation and application of this important enzymatic transformation. The continued exploration of CPS from diverse organisms will undoubtedly unveil new insights into the evolution of specialized metabolism and offer novel opportunities for biotechnological innovation.

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. [PDF] Synergistic Substrate Inhibition of this compound Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism1[OA] | Semantic Scholar [semanticscholar.org]

- 3. Structure and Mechanism of the Diterpene Cyclase this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic analysis of the this compound synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of this compound synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the this compound Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Screening of this compound synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Function of ent-Copalyl Diphosphate in Secondary Metabolite Production: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ent-Copalyl diphosphate (ent-CPP) is a pivotal bicyclic diterpenoid intermediate that serves as the last common precursor for primary metabolism leading to gibberellin phytohormones and the first committed precursor for a vast and structurally diverse array of secondary metabolites. The formation of ent-CPP from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), is catalyzed by the enzyme this compound synthase (CPS). This reaction represents a critical branch point in plant and microbial metabolism, channeling carbon flux towards thousands of specialized diterpenoids, many of which possess significant pharmacological and biotechnological value. This guide provides an in-depth overview of the function of ent-CPP, the enzymology of its synthesis, its role in key metabolic pathways, quantitative data on relevant enzymes and metabolite production, detailed experimental protocols, and visual diagrams of the core biological processes.

The Role of ent-CPP Synthase (CPS)

The synthesis of ent-CPP is the gateway to the world of ent-diterpenoids. This reaction is a protonation-initiated cycloisomerization of the acyclic GGPP molecule.[1][2]

-

Enzyme Class: The enzyme responsible, ent-CPP synthase (CPS), is a Class II diterpene cyclase. These enzymes utilize acid-base catalysis, initiated by protonation of the terminal double bond of GGPP, to form the bicyclic labdane-type skeleton of ent-CPP.[3]

-

Catalytic Mechanism: The active site of plant CPSs typically contains a conserved DxDD motif. However, the key catalytic group is often an active site water molecule activated by a histidine-asparagine dyad, which acts as the catalytic base.[2] Site-directed mutagenesis of these residues can alter the product outcome, for instance, leading to hydroxylated ent-CPP analogs, highlighting the enzyme's evolutionary plasticity.[2]

-

Structural Architecture: Plant CPSs exhibit a modular three-domain structure (α, β, γ). The active site for the Class II cyclization resides at the interface of the β and γ domains.[3] This is distinct from Class I terpene synthases, which catalyze subsequent reactions and whose active site is located in the α domain.[3]

Metabolic Pathways Originating from ent-CPP

ent-CPP is a fundamental branching point, directing carbon flow into either essential primary metabolism or specialized secondary metabolism.

Primary Metabolism: Gibberellin Biosynthesis

In all vascular plants, ent-CPP is an obligatory intermediate in the biosynthesis of gibberellins (GAs), a class of phytohormones crucial for growth and development, including stem elongation and germination.[4] Following its synthesis in plastids, ent-CPP is converted by a Class I diterpene synthase, ent-kaurene synthase (KS), to form the tetracyclic hydrocarbon ent-kaurene.[4] This is subsequently oxidized to form the various active GAs.

Secondary Metabolism: A Universe of Diterpenoids

The true diversity of diterpenoids arises from pathways that diverge at ent-CPP. Plants and microbes have evolved distinct CPS enzymes and downstream synthases to produce a wide array of secondary metabolites with ecological functions, such as defense.

-

Phytoalexins: In response to pathogen attack, many plants induce the expression of a specific CPS isozyme to produce ent-CPP for phytoalexin (antimicrobial compound) biosynthesis.[4] For example, rice possesses two CPS enzymes; OsCPS1 is dedicated to GA synthesis, while OsCPS2 is induced upon fungal infection to produce phytoalexins like oryzalexins and phytocassanes.[5]

-

Andrographolides: In the medicinal plant Andrographis paniculata, ent-CPP is the precursor to ent-copalol, which is the backbone for andrographolides, compounds known for their anti-inflammatory and anti-viral properties.[1][6]

-

Other Bioactive Diterpenoids: ent-CPP is the starting point for thousands of other compounds, including the precursors to sweeteners like steviol glycosides (via ent-kaurene) and compounds with cytotoxic or antimicrobial activities.

Data Presentation

Quantitative data related to ent-CPP synthase activity and the production of downstream metabolites are crucial for research and metabolic engineering efforts.

Table 1: Kinetic and Biochemical Properties of select ent-CPP Synthases (CPS)

| Enzyme (Source Organism) | Substrate | K_m (μM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Divalent Cation | Notes |

|---|---|---|---|---|---|---|---|

| OsCPS1 (Rice) | GGPP | ~5-6 | N/A | 7.0 | 30 | Mg²⁺ | Involved in gibberellin biosynthesis. Activity inhibited by substrate concentrations >50 μM and by the inhibitor Amo-1618.[5] |

| OsCPS2/OsCyc2 (Rice) | GGPP | ~5-6 | N/A | 7.0 | 30 | Mg²⁺ | Involved in phytoalexin biosynthesis. Activity is not significantly inhibited by high substrate concentrations or Amo-1618.[5] |

| PtmT2 (S. platensis) | GGPP | 0.9 ± 0.2 | 0.045 ± 0.002 | 6.5 | 30-37 | Mg²⁺, Mn²⁺ | Bacterial CPS; exhibits significant substrate inhibition.[7] |

| ApCPS2 (A. paniculata) | GGPP | N/A | N/A | N/A | N/A | Mg²⁺ | Characterized as having the best activity among 5 screened CPSs for producing ent-CPP exclusively.[1][6] |

N/A: Data not available in the cited sources.

Table 2: Production Titers of ent-CPP-Derived Metabolites in Engineered Microorganisms

| Product | Host Organism | Precursor Pathway | Titer (mg/L) | Reference |

|---|---|---|---|---|

| ent-Copalol | Saccharomyces cerevisiae | MVA Pathway + ApCPS2 | 35.6 | [6] |

| ent-Kaurene | Escherichia coli | MEP Pathway + SrCPPS/KS | 578 | (Source from previous search) |

| Cembratriene-ol | Escherichia coli | MVA Pathway | 371.2 |[6] |

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic fate of ent-CPP as a key branch point.

Caption: Regulatory split of ent-CPP synthesis in rice.

Experimental Workflows

Caption: Workflow for functional characterization of a CPS gene.

Experimental Protocols

Protocol for Heterologous Expression and Purification of ent-CPP Synthase

This protocol describes the expression of a His-tagged CPS in E. coli and its subsequent purification.

-

Transformation:

-

Transform an expression-competent E. coli strain (e.g., BL21(DE3)) with an expression vector (e.g., pET-28a) containing the codon-optimized CPS gene fused to a 6xHis tag.[1][8]

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 100 mg/L ampicillin or 50 mg/L kanamycin) and incubate overnight at 37°C.[1]

-

-

Protein Expression:

-

Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm).

-

Use the starter culture to inoculate 1 L of Terrific Broth (TB) or LB medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]

-

Cool the culture to 16-20°C, then induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[2]

-

Continue incubation at the lower temperature (16-20°C) for 16-20 hours with shaking.[1][2]

-

-

Purification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Bis-Tris pH 6.8, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol, 1 mg/mL lysozyme, and protease inhibitors).[2]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C) to remove cell debris.[2]

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme).

-

Wash the column with Wash Buffer (Lysis Buffer + 20 mM imidazole).

-

Elute the His-tagged CPS protein with Elution Buffer (Lysis Buffer + 250 mM imidazole).[2]

-

Confirm protein purity and concentration using SDS-PAGE and a Bradford assay. Desalt or dialyze into a suitable storage buffer.

-

Protocol for In Vitro Assay of ent-CPP Synthase Activity

This protocol determines the activity of the purified CPS enzyme.

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume, add:

-

50 µL of 2x Assay Buffer (100 mM Bis-Tris pH 7.0, 200 mM KCl, 20 mM MgCl₂, 2 mM DTT)

-

Purified CPS enzyme (1-5 µg)

-

Nuclease-free water to bring the volume to 90 µL.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of a 10x GGPP substrate solution (final concentration typically 10-50 µM).

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Extraction and Dephosphorylation:

-

Quench the reaction by adding 100 µL of methanol.[7]

-

To analyze the resulting ent-CPP (which is non-volatile) by GC-MS, it must be dephosphorylated to the corresponding alcohol, ent-copalol. Add 10 units of alkaline phosphatase and incubate at 37°C for 2-4 hours.

-

Extract the dephosphorylated product by adding 500 µL of n-hexane (or ethyl acetate), vortexing vigorously, and centrifuging to separate the phases.[1]

-

-

Analysis:

-

Carefully transfer the upper organic layer (containing ent-copalol) to a new vial for analysis by GC-MS.

-

Protocol for GC-MS Analysis of Diterpene Products

This protocol outlines a general method for analyzing neutral diterpenes like ent-copalol or ent-kaurene.

-

Sample Preparation:

-

The hexane or ethyl acetate extract from the enzyme assay or a microbial culture extraction can be used directly.

-

Concentrate the sample under a gentle stream of nitrogen if necessary and resuspend in a known volume of solvent.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent GC or similar, equipped with a capillary column suitable for terpenes (e.g., HP-5ms, DB-5).

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 5 min.

-

-

Mass Spectrometer:

-

-

Data Analysis:

-

Identify the product peak by comparing its retention time and mass spectrum with an authentic standard (if available) or by matching the fragmentation pattern to libraries (e.g., NIST). The mass spectrum of dephosphorylated ent-CPP (ent-copalol) will show a characteristic molecular ion and fragmentation pattern.

-

Conclusion

This compound stands as a cornerstone of diterpenoid metabolism. Its synthesis by ent-CPP synthase is a highly regulated and evolutionarily significant step that enables the production of both essential phytohormones and a vast arsenal of specialized secondary metabolites. A thorough understanding of the enzymes, pathways, and regulatory mechanisms centered on ent-CPP is fundamental for advancements in natural product discovery, drug development, and the synthetic biology-based production of high-value chemicals. The protocols and data presented herein provide a foundational framework for researchers to explore and manipulate this critical biosynthetic hub.

References

- 1. Screening of this compound synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic analysis of the this compound synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of the Diterpene Cyclase this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heterologous protein expression in E. coli [protocols.io]

Unraveling the Catalytic Core: An In-depth Technical Guide to the Active Site and Catalytic Residues of ent-Copalyl Diphosphate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate synthase (ent-CPS) represents a critical control point in the biosynthesis of gibberellins, a class of phytohormones essential for numerous aspects of plant growth and development.[1] This enzyme catalyzes the first committed step in the gibberellin pathway: the cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (GGPP), to form this compound (ent-CPP).[2] Understanding the intricate architecture of the ent-CPS active site and the precise roles of its catalytic residues is paramount for developing strategies to modulate gibberellin biosynthesis for agricultural applications and for the rational design of specific inhibitors for research and potential therapeutic purposes. This technical guide provides a comprehensive overview of the ent-CPS active site, a summary of key catalytic residues derived from mutagenesis studies, detailed experimental protocols for its characterization, and a visualization of its place within the broader gibberellin signaling pathway.

The Architecture of the ent-CPS Active Site

Crystallographic studies of ent-CPS, particularly from Arabidopsis thaliana (AtCPS), have revealed a complex three-dimensional structure comprising three helical domains: α, β, and γ.[2] Unlike some other terpene cyclases, the functional active site of ent-CPS is located at the interface of the β and γ domains.[2] This active site cavity is meticulously shaped to bind the flexible GGPP substrate and orchestrate a complex carbocation-driven cyclization cascade.

A key feature of the class II terpene cyclases, including ent-CPS, is the presence of a conserved DXDD motif .[2] In AtCPS, this motif is represented as D³⁷⁷IDD. The central aspartate residue, Asp379 (D379) , plays the pivotal role of the general acid , initiating catalysis by protonating the terminal double bond of GGPP.[2] The critical nature of this residue is underscored by site-directed mutagenesis studies, where its replacement with alanine (D379A) leads to a drastic reduction in catalytic activity.[1]

The active site is not merely a static scaffold but a dynamic environment. Substrate binding induces conformational changes, and a network of precisely positioned amino acid residues and water molecules facilitates the catalytic process.

Key Catalytic and Substrate-Binding Residues

Site-directed mutagenesis, coupled with kinetic analysis and structural studies, has been instrumental in elucidating the roles of specific amino acid residues within and surrounding the active site of ent-CPS.

The Catalytic Acid:

-

Asp379 (in AtCPS): As the proton donor, this residue is indispensable for initiating the cyclization cascade. Mutation to alanine severely impairs enzyme function.[1]

The Catalytic Base:

-

A Histidine-Asparagine Dyad (H263 and N322 in AtCPS): A water molecule, activated by a hydrogen-bonding network with Histidine 263 and Asparagine 322, is proposed to act as the catalytic base. This activated water molecule is responsible for deprotonating the final carbocation intermediate to yield the ent-CPP product.[3]

Residues of the "Proton Wire":

-

Asn425, Thr421, Arg340, and Asp503 (in AtCPS): These residues, along with structured water molecules, form a "proton wire."[4] This network is believed to facilitate the transfer of protons to and from the general acid (D379) during the catalytic cycle, ensuring efficient catalysis.[4]

Magnesium Ion Coordination:

-

Glu211 (in AtCPS): While the catalytic mechanism of class II terpene cyclases does not directly require metal ions for the cyclization chemistry itself, ent-CPS activity is enhanced by the presence of Mg²⁺.[4] The conserved residue Glutamate 211 is positioned near the diphosphate moiety of the substrate and is thought to be a ligand for a magnesium ion, which likely plays a role in substrate binding and orientation.[4]

Aromatic Residues:

-

The active site of ent-CPS contains several conserved aromatic residues. While initially hypothesized to play a significant role in stabilizing carbocation intermediates through cation-π interactions, extensive mutagenesis studies on these residues in AtCPS have suggested they may have more of a structural role in maintaining the active site architecture.[5]

Quantitative Analysis of ent-CPS Mutants